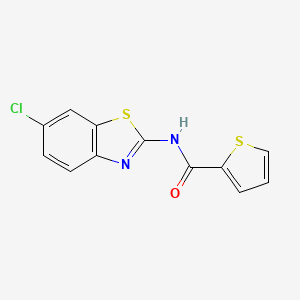

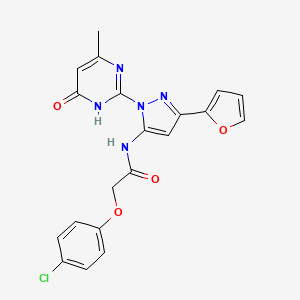

![molecular formula C7H3IN4 B2710845 3-碘-1H-吡唑并[3,4-b]吡啶-5-碳腈 CAS No. 1638764-68-7](/img/structure/B2710845.png)

3-碘-1H-吡唑并[3,4-b]吡啶-5-碳腈

货号 B2710845

CAS 编号:

1638764-68-7

分子量: 270.033

InChI 键: FGLFOYGIWBCTKW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

-

Biomedical Applications

- Summary of Application : 1H-pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application : The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

- Results or Outcomes : These compounds have been studied for their diverse biological activities .

-

Pharmacological Applications

- Summary of Application : 1H-pyrazolo[3,4-b]pyridine derivatives have been studied for their wide range of pharmacological properties . They form part of anxiolytic drugs such as cartazolate, tracazolate, etazolate, and a drug for the treatment of pulmonary hypertension riociguat .

- Methods of Application : The methods for the synthesis of these derivatives are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes : The advantages and drawbacks of these methods have been considered .

-

PPARα Activation for Treating Dyslipidemia

- Summary of Application : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists for treating dyslipidemia .

- Methods of Application : The binding of a PPARα agonist to the ligand-binding pocket induces a conformational change in helix 12 (H12, also known as AF-2 helix) and organizes the AF-2 surface .

- Results or Outcomes : This provides insight into the design of molecules for treating dyslipidemia .

-

Synthesis of Polycyclic Heterocycles

- Summary of Application : The synthesis of polycyclic heterocycles is an important area of research in organic chemistry .

- Methods of Application : This can be achieved using ketones as condensation partners .

- Results or Outcomes : This method has been used to synthesize a variety of complex organic compounds .

-

Creation of Combinatorial Libraries

- Summary of Application : 1H-pyrazolo[3,4-b]pyridines have been used to create combinatorial libraries .

- Methods of Application : The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is most often used .

- Results or Outcomes : This method allows for the rapid synthesis of a wide variety of compounds .

-

Synthesis of Polycyclic Heterocycles

- Summary of Application : The synthesis of polycyclic heterocycles is an important area of research in organic chemistry .

- Methods of Application : This can be achieved using ketones as condensation partners .

- Results or Outcomes : This method has been used to synthesize a variety of complex organic compounds .

-

Creation of Combinatorial Libraries

- Summary of Application : 1H-pyrazolo[3,4-b]pyridines have been used to create combinatorial libraries .

- Methods of Application : The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is most often used .

- Results or Outcomes : This method allows for the rapid synthesis of a wide variety of compounds .

属性

IUPAC Name |

3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN4/c8-6-5-1-4(2-9)3-10-7(5)12-11-6/h1,3H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLFOYGIWBCTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)I)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

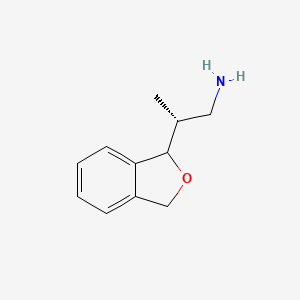

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2710767.png)

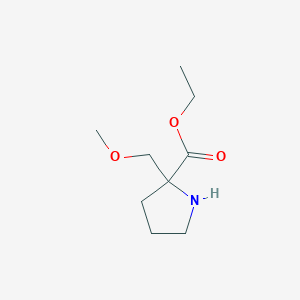

![N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710770.png)

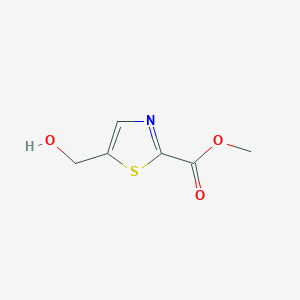

![2-[[5-[2-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2710775.png)

![(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2710777.png)

![(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one](/img/structure/B2710778.png)

![4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2710779.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B2710784.png)